4,5,9,10-Tétraazaphéнанthréne

Vue d'ensemble

Description

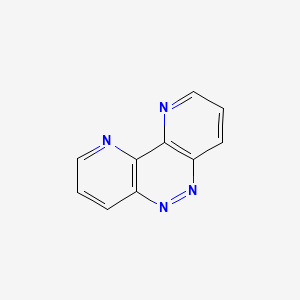

4,5,9,10-Tetraazaphenanthrene is a heterocyclic compound containing four nitrogen atoms. It has the molecular formula C10H6N4 and a molar mass of 182.18 g/mol . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Applications De Recherche Scientifique

4,5,9,10-Tetraazaphenanthrene has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary targets of 4,5,9,10-Tetraazaphenanthrene are transition metal complexes, particularly those of palladium (Pd) and platinum (Pt) . The compound acts as a ligand, binding to these metal centers and significantly influencing their electronic structure . This interaction is crucial for the compound’s role in various chemical reactions and processes.

Mode of Action

4,5,9,10-Tetraazaphenanthrene interacts with its targets by chelating onto the metal center via its heteroaromatic moiety . This interaction drastically modifies the electronic structure of the metal complex and tunes the stability of the Pd(IV) species . The compound’s mode of action also involves facilitating photo-induced electron transfer (PET) in the presence of biomolecules .

Biochemical Pathways

The interaction of 4,5,9,10-Tetraazaphenanthrene with its targets affects several biochemical pathways. For instance, it plays a role in the formation of high oxidation intermediates of late transition metals . Additionally, the compound is involved in the photo-oxidation of DNA and the generation of photoadducts, i.e., the formation of a covalent bond between the Ru(II) complex and the guanine or tryptophan moieties of a biomolecule .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,5,9,10-Tetraazaphenanthrene is currently limited. The compound’s molecular weight is known to be 18218 , which could influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 4,5,9,10-Tetraazaphenanthrene’s action are primarily observed in its role as a photosensitizer. The compound’s interaction with its targets leads to the formation of photo-oxidizing complexes . These complexes can react with biomolecules upon excitation, leading to photo-induced electron transfer . This process can ultimately result in the formation of photoadducts .

Action Environment

The action, efficacy, and stability of 4,5,9,10-Tetraazaphenanthrene can be influenced by various environmental factors. For instance, the compound’s photochemical properties can be affected by the presence of light, particularly blue-light irradiation . Additionally, the compound’s interaction with its targets and its resulting effects can be influenced by the presence of other molecules in its environment .

Analyse Biochimique

Biochemical Properties

4,5,9,10-Tetraazaphenanthrene has been found to interact with various biomolecules. For instance, it has been used in the synthesis of Ru(II) and Os(II) photosensitizers, where it could be directly chelated onto the metal center via the heteroaromatic moiety . This interaction allows a photo-induced electron transfer (PET) to take place in the presence of biomolecules .

Cellular Effects

The cellular effects of 4,5,9,10-Tetraazaphenanthrene are primarily observed through its role in photosensitizers. These photosensitizers have numerous applications, including their use in photoredox catalysis, luminescence cellular imaging, and photodynamic therapy

Molecular Mechanism

The molecular mechanism of action of 4,5,9,10-Tetraazaphenanthrene involves its ability to be directly chelated onto metal centers via the heteroaromatic moiety . This allows for a photo-induced electron transfer (PET) to occur in the presence of biomolecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,5,9,10-Tetraazaphenanthrene can be synthesized through organic synthesis routes involving cyclization reactions and nitrogen atom doping reactions . One common method involves the cyclization of suitable starting materials under controlled conditions to form the desired heterocyclic structure.

Industrial Production Methods: In industrial settings, 4,5,9,10-Tetraazaphenanthrene is produced through large-scale organic synthesis processes. These processes often involve the use of high-purity starting materials and precise reaction conditions to ensure the consistent quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4,5,9,10-Tetraazaphenanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of nitrogen atoms in the heterocyclic ring, which can participate in electron transfer processes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 4,5,9,10-Tetraazaphenanthrene under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under inert atmosphere conditions.

Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles, depending on the desired substitution pattern.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparaison Avec Des Composés Similaires

1,4,5,8-Tetraazaphenanthrene: Another tetraazaphenanthrene derivative with similar properties and applications.

1,5,6,10-Tetraazaphenanthrene: A structural isomer with different substitution patterns on the phenanthrene ring.

Uniqueness: 4,5,9,10-Tetraazaphenanthrene is unique due to its specific nitrogen atom arrangement, which imparts distinct electronic properties and reactivity. This makes it particularly suitable for applications in photochemistry and coordination chemistry .

Activité Biologique

4,5,9,10-Tetraazaphenanthrene (TAP) is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and molecular biology. This article reviews the biological activity of TAP, highlighting its mechanisms of action, synthesis, and applications in various studies.

Chemical Structure and Properties

4,5,9,10-Tetraazaphenanthrene is characterized by its unique structure that incorporates four nitrogen atoms within a phenanthrene framework. Its molecular formula is . This structural arrangement contributes to its ability to intercalate with DNA and interact with various biomolecules.

1. DNA Intercalation

TAP exhibits strong intercalating properties due to its planar structure, allowing it to insert between DNA base pairs. This interaction can disrupt normal DNA function and has been linked to its potential as an anticancer agent. Studies have shown that TAP can form stable complexes with DNA, leading to conformational changes that may affect gene expression and replication processes .

2. Antimicrobial Activity

Research indicates that derivatives of TAP possess significant antimicrobial properties. For instance, quaternary ammonium salts derived from 1,10-phenanthroline (a related compound) demonstrated enhanced antibacterial activity due to improved cell membrane penetration. The effectiveness of these compounds against various pathogens suggests that TAP and its derivatives could serve as potential leads for new antimicrobial agents .

3. Photosensitization and Photodynamic Therapy

TAP has been incorporated into ruthenium complexes that exhibit photosensitizing properties. These complexes can generate reactive oxygen species (ROS) upon light activation, which can induce oxidative damage to cellular components, including nucleic acids. This mechanism is particularly relevant in photodynamic therapy for cancer treatment .

Synthesis of 4,5,9,10-Tetraazaphenanthrene

The synthesis of TAP typically involves multi-step organic reactions starting from simpler aromatic compounds. Various methodologies have been explored to optimize yield and purity. For example, recent studies have reported efficient synthetic routes that allow for the modification of TAP to enhance its biological activity .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of TAP on human cancer cell lines. Results indicated that TAP significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to its ability to intercalate DNA and induce apoptosis through ROS generation .

Case Study 2: Antimicrobial Efficacy

In another study, several TAP derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the TAP structure enhanced antimicrobial activity compared to unmodified TAP. These findings suggest a promising avenue for developing new antibiotics based on the TAP scaffold .

Summary of Biological Activities

Propriétés

IUPAC Name |

3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4/c1-3-7-9(11-5-1)10-8(14-13-7)4-2-6-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFMZFPFIUREDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)N=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409003 | |

| Record name | 4,5,9,10-Tetraazaphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-05-4 | |

| Record name | 4,5,9,10-Tetraazaphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4,5,9,10-Tetraazaphenanthrene (taphen) contribute to the stabilization of Palladium(IV) species in organometallic complexes?

A1: Research has shown that taphen, when incorporated into a heterobimetallic complex containing a divalent organolanthanide fragment (Cp*2Yb) and a palladium bis-alkyl fragment (PdMe2), can facilitate the formation and stabilization of unusual Palladium(IV) species [, ]. This stabilization arises from the redox non-innocent nature of taphen, meaning it can readily accept or donate electrons. Upon oxidative addition of methyl iodide (MeI) to the Pd(II) center, taphen can act as an electron reservoir, enabling the formation of the Pd(IV) tris-alkyl species. This ability to stabilize high-valent metal centers makes taphen a valuable ligand in organometallic chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.